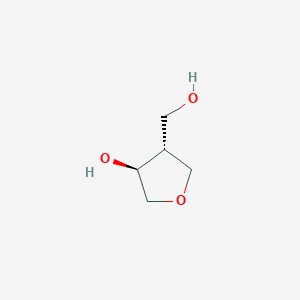
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various scientific fields. It is a tetrahydrofuran derivative, characterized by the presence of hydroxymethyl and hydroxyl groups at specific stereochemical positions. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the selective hydroxylation of tetrahydrofuran derivatives. One common method includes the reduction of 3,4-epoxybutanal using a suitable reducing agent like sodium borohydride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high stereoselectivity. The choice of method depends on the desired scale, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives, such as ethers, esters, and carboxylic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites and facilitating biochemical reactions. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-(Hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.
Tetrahydrofuran-3-ol: A simpler derivative lacking the hydroxymethyl group.
4-Hydroxymethyltetrahydrofuran: A compound with a similar structure but different functional group positioning.
Uniqueness
(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(3S,4R)-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
GAIJURVPPZBHKS-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)O)CO |
SMILES canonique |
C1C(C(CO1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


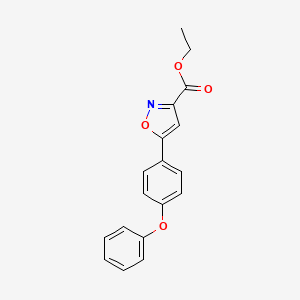
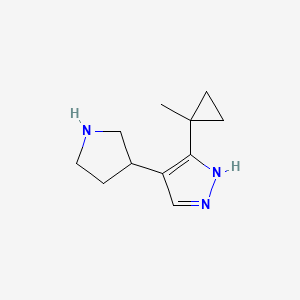
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)

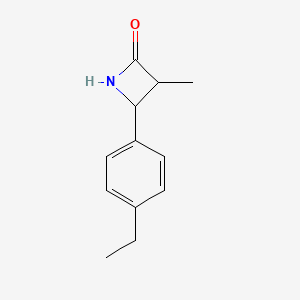


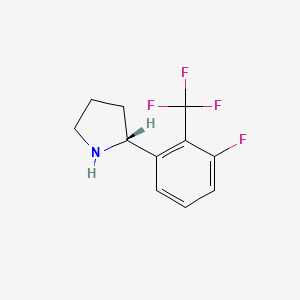
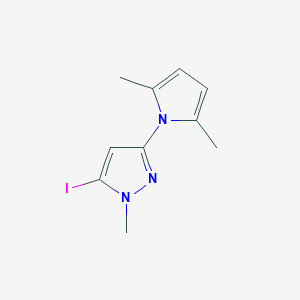
![3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
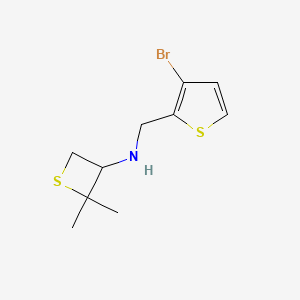
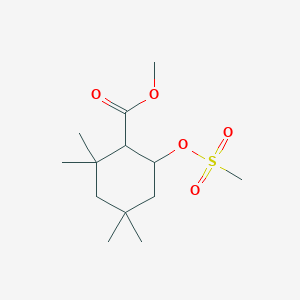
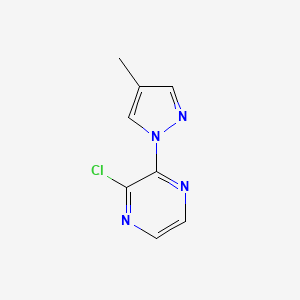
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
